molecular formula C25H18N4OS B6041656 3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

Cat. No.: B6041656
M. Wt: 422.5 g/mol
InChI Key: GQNVPMVDBVCOEH-MTTLQMSQSA-N
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Description

3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core structure. This compound is characterized by the presence of multiple aromatic rings and a pyrazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolone core, followed by the introduction of the phenyl and pyrazole groups through condensation and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other thiazolone derivatives and pyrazole-containing molecules. What sets 3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 2-Phenyl-4H-3,1-benzothiazine-4-one
  • 3-Phenyl-2-(phenylimino)-4-thiazolidinone

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

(5Z)-3-phenyl-2-phenylimino-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4OS/c30-24-22(16-19-17-26-28-23(19)18-10-4-1-5-11-18)31-25(27-20-12-6-2-7-13-20)29(24)21-14-8-3-9-15-21/h1-17H,(H,26,28)/b22-16-,27-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNVPMVDBVCOEH-MTTLQMSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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